A Technical Guide to the Chemical Properties of Fluvalinate-d5
A Technical Guide to the Chemical Properties of Fluvalinate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to Fluvalinate-d5. This deuterated analog of the synthetic pyrethroid, fluvalinate, serves as a critical internal standard for quantitative analysis in various matrices.
Chemical Structure and Identity
Fluvalinate-d5 is the deuterium-labeled form of Fluvalinate. Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a common practice in the synthesis of internal standards for use in mass spectrometry-based analytical methods. This substitution results in a compound with a higher molecular weight but nearly identical chemical properties to its non-deuterated counterpart.
The core structure of Fluvalinate is a cyano-(3-phenoxyphenyl)methyl ester of N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine. In Fluvalinate-d5, five hydrogen atoms are replaced by deuterium atoms. While the precise location of these deuterium atoms should be confirmed by consulting the certificate of analysis from the specific supplier, they are typically located on a stable part of the molecule, such as one of the aromatic rings, to prevent H/D exchange. For illustrative purposes, the structure below depicts deuteration on the phenoxy ring.
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Chemical Name: (RS)-α-cyano-3-(phenoxy-d5)benzyl N-(2-chloro-α,α,α-trifluoro-p-tolyl)-D-valinate
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Molecular Weight: 507.95 g/mol [1]
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CAS Number: Not consistently available for the deuterated form; the CAS number for tau-Fluvalinate is 102851-06-9.[3]
Physicochemical Properties
The physicochemical properties of Fluvalinate-d5 are expected to be very similar to those of unlabeled Fluvalinate. The data presented below for Fluvalinate is sourced from various databases and literature.
| Property | Value | Reference |
| Appearance | Viscous, yellow oil | |
| Water Solubility | 0.002 mg/L (insoluble) | |
| Solubility | Very soluble in organic solvents (e.g., alcohols, aromatic hydrocarbons, dichloromethane, acetone). | |
| Vapor Pressure | <0.013 mPa @ 25 °C | |
| Partition Coefficient (Log P) | 3.8451 | |
| Stability | Stable in acidic and neutral aqueous solutions; hydrolyzes under basic conditions. |
Experimental Protocols
Fluvalinate-d5 is primarily used as an internal standard in analytical methods for the quantification of Fluvalinate residues in various samples, such as honey, beeswax, and agricultural products. Below are representative protocols for sample preparation and analysis.
Sample Preparation: Extraction from Beeswax
This protocol describes a liquid-liquid extraction followed by solid-phase extraction (SPE) for the cleanup of Fluvalinate from a beeswax matrix.
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Dissolution: Dissolve a known weight of the beeswax sample in n-hexane.
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Internal Standard Spiking: Spike the sample with a known concentration of Fluvalinate-d5 solution.
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Sonication: Sonicate the mixture to ensure homogeneity.
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Extraction: Transfer the solution to a diatomaceous earth column. Elute the analytes with acetonitrile.
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Cleanup: Pass the acetonitrile extract through a Florisil SPE cartridge.
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Elution: Elute the Fluvalinate and Fluvalinate-d5 from the SPE cartridge with a mixture of diethyl ether and n-hexane.
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Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the sensitive and selective quantification of Fluvalinate.
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Gas Chromatograph (GC):
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Column: Agilent DB-5MS or equivalent.
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Injector: Splitless mode.
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Oven Program: Start at a suitable initial temperature, followed by a temperature ramp to a final temperature to ensure separation of the analyte from matrix components.
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Mass Spectrometer (MS):
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Ionization: Electron Ionization (EI).
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Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity.
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Monitor characteristic ions for both Fluvalinate and Fluvalinate-d5.
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Diagrams
Analytical Workflow for Fluvalinate Residue Analysis
The following diagram illustrates a typical workflow for the analysis of Fluvalinate residues in a complex matrix, incorporating Fluvalinate-d5 as an internal standard.
Caption: Workflow for Fluvalinate analysis.
Mechanism of Action of Pyrethroids
Fluvalinate, like other synthetic pyrethroids, exerts its insecticidal effect by targeting the nervous system of insects. The diagram below shows a simplified representation of this mechanism.
Caption: Pyrethroid mechanism of action.
